molecular formula C8H14ClNO B6184639 3-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 2624134-48-9

3-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No.: B6184639
CAS No.: 2624134-48-9
M. Wt: 175.65 g/mol
InChI Key: URCUMEPRHUYYAV-UHFFFAOYSA-N
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Description

3-azabicyclo[331]nonan-7-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves a tandem Mannich reaction. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, resulting in the formation of the desired bicyclic structure with good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-azabicyclo[3.3.1]nonan-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-azabicyclo[3.3.1]nonan-7-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-azabicyclo[3.3.1]nonan-7-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

2624134-48-9

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-2-6-1-7(3-8)5-9-4-6;/h6-7,9H,1-5H2;1H

InChI Key

URCUMEPRHUYYAV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC1CNC2.Cl

Purity

95

Origin of Product

United States

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